2-(3.4-Diethoxyphenyl)cyclohexanone
Description
2-(3,4-Diethoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a phenyl ring with ethoxy groups at the 3- and 4-positions.
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H22O3/c1-3-18-15-10-9-12(11-16(15)19-4-2)13-7-5-6-8-14(13)17/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
RKEFGUYRAHCSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CCCCC2=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylcyclohexanones
2-(3-Methoxyphenyl)cyclohexanone
- Structure : A methoxy group at the 3-position of the phenyl ring.
- Properties : Molecular weight 204.27 g/mol (C₁₃H₁₆O₂), InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N .
- Applications : Used in synthetic intermediates; lacks the 4-ethoxy group, reducing steric hindrance compared to the diethoxy derivative.
Curcumin Analogs (e.g., 2-(3,4-Dimethoxybenzylidene)cyclopentanone)
- Structure: Features a dimethoxy-substituted benzylidene group fused to a cyclopentanone.
- Biological Activity : Exhibits potent antioxidant (IC₅₀: 8.2 μM) and ACE inhibition (IC₅₀: 0.9 μM) due to electron-donating methoxy groups .
- Comparison: The diethoxy groups in 2-(3,4-Diethoxyphenyl)cyclohexanone may enhance lipophilicity and metabolic stability compared to methoxy analogs.
Amino-Substituted Derivatives
Methoxetamine (2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone)
- Structure: Incorporates an ethylamino group at the 2-position of cyclohexanone.
- Pharmacology : Acts as an NMDA receptor antagonist; structural similarity to ketamine but with altered selectivity due to the methoxy group .
- Analytical Data : Characterized via NMR (δ 6.7–7.1 ppm for aromatic protons) and IR (C=O stretch at 1715 cm⁻¹) .
Hydroxetamine (2-(Ethylamino)-2-(3-hydroxyphenyl)cyclohexanone)
Alkyl-Substituted Cyclohexanones
2-TERT-BUTYLCYCLOHEXANONE
- Structure : A bulky tert-butyl group at the 2-position.
- Physical Properties : Boiling point 62.5 °C at 4 mmHg; melting point 38.55 °C .
- Comparison: The diethoxy phenyl group in 2-(3,4-Diethoxyphenyl)cyclohexanone likely lowers volatility (higher molecular weight: ~276 g/mol) compared to alkyl-substituted analogs.
Bicyclic and Condensed Derivatives
2-Cyclohexylidencyclohexanone
- Synthesis: Formed via cyclohexanone self-condensation using Mg-Al mixed oxide catalysts .
Physicochemical and Analytical Comparisons
Chromatographic Behavior
- Functionalized Columns: Cyclohexanone-grafted anion exchangers exhibit lower theoretical plate numbers (37,000 m⁻¹) compared to DMSO-functionalized columns (60,000 m⁻¹), suggesting substituent-dependent selectivity .
Spectroscopic Characterization
Antioxidant and Enzyme Inhibition
- Curcumin Analogs: Dimethoxy derivatives show superior antioxidant activity (OAV > 50) compared to monomethoxy variants, highlighting the role of substituent positioning .
Catalytic Condensation
Data Tables
Table 1: Key Properties of Cyclohexanone Derivatives
*Estimated properties based on analogs.
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